molecular formula C7H4Br2ClN3 B13077217 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine CAS No. 1208087-43-7

6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B13077217
CAS No.: 1208087-43-7
M. Wt: 325.39 g/mol
InChI Key: RRJJCDVQMKNNFJ-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo[1,2-a]pyrazines, which exhibit antiviral, anticancer, and kinase-inhibitory properties .

Properties

CAS No.

1208087-43-7

Molecular Formula

C7H4Br2ClN3

Molecular Weight

325.39 g/mol

IUPAC Name

6,8-dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H4Br2ClN3/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H,1H2

InChI Key

RRJJCDVQMKNNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)CCl

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyrazine with α-Halocarbonyl Compounds

One of the primary methods involves the condensation of a 2,3-diaminopyrazine or 3-alkylamino-2-aminopyrazine derivative with an α-halocarbonyl compound, such as bromoacetaldehyde or its derivatives. This condensation forms the imidazo[1,2-a]pyrazine ring system through intramolecular cyclization.

  • Example: Refluxing 2-aminopyrazine with bromoacetaldehyde dimethyl acetal in the presence of aqueous HBr and water, followed by neutralization and extraction, yields the core imidazo[1,2-a]pyrazine structure.

Alternative Routes

  • Starting from substituted 2-amino-3-halopyrazines condensed with α-halocarbonyl derivatives to yield halogenated imidazo[1,2-a]pyrazines.
  • Use of sulfuryl chloride to chlorinate the imidazo[1,2-a]pyrazine at the 8-position directly.

Selective Dibromination at 6 and 8 Positions

Selective bromination is achieved using brominating agents such as bromine in ethanol or acetic acid, or N-bromosuccinimide (NBS). The dibromination at positions 6 and 8 is critical for the target compound.

  • The dibromoimidazo[1,2-a]pyrazine is obtained by controlled bromination of the imidazo[1,2-a]pyrazine scaffold.
  • Reaction conditions such as solvent, temperature, and equivalents of bromine are optimized to avoid overbromination or substitution at undesired positions.

Introduction of the Chloromethyl Group at the 2-Position

The 2-(chloromethyl) substituent is introduced via halomethylation reactions:

  • Treatment of the 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate or related precursors with chlorinating agents such as sulfuryl chloride or chlorinating reagents leads to chloromethylation at the 2-position.
  • Alternatively, nucleophilic substitution on a 2-hydroxymethyl intermediate using thionyl chloride or other chlorinating agents can yield the chloromethyl derivative.

Summary Table of Preparation Stages

Stage Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
A Condensation 2-Aminopyrazine + α-halocarbonyl compound Bromoacetaldehyde dimethyl acetal, HBr, reflux Imidazo[1,2-a]pyrazine core Formation of heterocyclic scaffold
B Dibromination Imidazo[1,2-a]pyrazine Br2 in EtOH or AcOH, NBS 6,8-Dibromoimidazo[1,2-a]pyrazine Selective bromination at 6 and 8
C Chloromethylation 6,8-Dibromoimidazo[1,2-a]pyrazine derivative Sulfuryl chloride or chlorinating agents This compound Introduction of chloromethyl group

Additional Notes on Reaction Mechanisms and Conditions

  • The condensation step proceeds via nucleophilic attack of the amino group on the α-halocarbonyl compound, followed by cyclization and elimination of water.
  • Bromination is electrophilic aromatic substitution, with regioselectivity influenced by substituents and reaction conditions.
  • Chloromethylation may proceed through formation of an intermediate alcohol or direct substitution on a halogenated precursor.
  • Nucleophilic substitution reactions on halogenated derivatives allow further functional group transformations, e.g., conversion of chloromethyl to aminomethyl groups by reaction with ammonia or amines.

Research Findings and Practical Considerations

  • The synthesis protocols are well-documented in patent literature (e.g., WO1988004298A1), which provides detailed experimental procedures and yields.
  • Purity of intermediates and final compounds is typically confirmed by melting point, NMR, and chromatographic methods.
  • The use of inert atmosphere and controlled temperature is recommended to avoid side reactions during halogenation steps.
  • Commercial availability of key starting materials such as 2-aminopyrazine and α-halocarbonyl compounds facilitates reproducibility.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Bromine Sites

The bromine atoms at positions 6 and 8 are susceptible to nucleophilic displacement under transition-metal catalysis or microwave-assisted conditions.

Reaction TypeConditionsProducts/ApplicationsKey References
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CAryl/heteroaryl-substituted derivatives for drug discovery
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of amine groups (e.g., morpholine, piperazine)
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄Biaryl derivatives for material science

Example:
Reaction with phenylboronic acid under Suzuki conditions yields 6,8-diaryl-2-(chloromethyl)imidazo[1,2-a]pyrazine , enhancing π-conjugation for optoelectronic applications .

Chloromethyl Group Reactivity

The chloromethyl group at position 2 undergoes nucleophilic substitution or elimination:

Reaction TypeConditionsProductsKey References
AlkylationK₂CO₃, DMF, amines/alcohols/thiols2-(Alkylamino/alkoxy/thio)methyl derivatives
EliminationDBU, DCM, rt2-vinylimidazo[1,2-a]pyrazine (via dehydrohalogenation)
Grignard AdditionRMgX, THF, –78°C to rt2-alkyl/aryl derivatives

Example:
Treatment with sodium azide generates 2-(azidomethyl)imidazo[1,2-a]pyrazine , a precursor for click chemistry .

Cross-Coupling via Chloromethyl Group

The chloromethyl group facilitates C–C bond formation through transition-metal catalysis:

Reaction TypeConditionsProductsKey References
Heck ReactionPd(OAc)₂, PPh₃, NEt₃, DMFAlkenyl-substituted derivatives
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, piperidineAlkynylated imidazo[1,2-a]pyrazines

Example:
Coupling with terminal alkynes produces 2-(alkynylmethyl)imidazo[1,2-a]pyrazines , useful in fluorescent probes .

Cyclization and Ring Expansion

The scaffold serves as a building block for fused polyheterocycles:

Reaction TypeConditionsProductsKey References
Intramolecular CyclizationCuI, DIPEA, DMSOImidazo[1,2-a]pyrazino-indoles
Ring ExpansionNaN₃, NH₄Cl, MeOH/H₂OTriazolo-fused derivatives

Example:
Reaction with benzotriazole under SNAr conditions forms triazolo[1,5-a]pyrazines , bioactive in cancer immunotherapy .

Reductive Dehalogenation

Controlled reduction removes halogens for downstream modifications:

Reaction TypeConditionsProductsKey References
HydrogenolysisH₂ (1 atm), Pd/C, EtOHDehalogenated imidazo[1,2-a]pyrazine
Zinc Dust ReductionNH₄Cl, MeOH/H₂OPartially debrominated analogs

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms play a crucial role in its binding affinity and activity. It can modulate various biological pathways, leading to its observed therapeutic effects .

Comparison with Similar Compounds

Comparison with Other Bicyclic Systems

Imidazo[1,2-a]pyrazines are compared to related scaffolds (e.g., imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines) in drug discovery:

  • Antituberculosis Activity : Imidazo[1,2-a]pyrazines (MIC = 1–9 μM) retain potency similar to imidazo[1,2-a]pyrimidines but are less active than imidazo[1,2-a]pyridines (MIC < 1 μM) .
  • Antileukemia Activity : Replacing pyridazine with pyrazine (e.g., HSL385) reduces potency against chronic myeloid leukemia (CML) cell lines (e.g., KCL22-IR IC50 increases from 0.12 μM to >1 μM) .
Physicochemical and Optical Properties

Substituents also modulate optical properties in fluorescence applications:

  • Electron-Withdrawing Groups : Chloro or bromo substituents at R1 induce hypsochromic shifts (blue emission) and enhance fluorescence intensity in benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids .
  • Electron-Donating Groups : Methyl or methoxy groups at R2 cause bathochromic shifts (red emission) but reduce intensity .

Table 2: Substituent Effects on Fluorescence Properties

Compound Substituents (R1/R2) Emission Max (nm) Intensity Application Reference
8d R1 = Cl 420 High OLEDs
8g R1 = CH3 450 Moderate Bioimaging
8ai R2 = Naphthyl 480 Low Chemosensors

Biological Activity

6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a fused imidazo-pyrazine core with bromine and chloromethyl substituents. The synthesis typically involves halogenation reactions and can be achieved through various methodologies including microwave-assisted techniques for enhanced efficiency and selectivity.

Antitumor Activity

Research has highlighted the antitumor potential of imidazo[1,2-a]pyrazine derivatives. For instance, a study showed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity against tumor cells .

Table 1: Antitumor Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-75.3
Similar Derivative XHCT1164.8
Similar Derivative YHepG26.1

Antimicrobial Activity

In addition to antitumor properties, imidazo[1,2-a]pyrazines have demonstrated antimicrobial activity. Some derivatives have been found effective against various bacterial strains, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Similar Derivative AStaphylococcus aureus15 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many imidazo derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazines. Substituents at specific positions on the pyrazine ring significantly influence their potency and selectivity:

  • Bromination at Positions 6 and 8 : Enhances lipophilicity and cellular uptake.
  • Chloromethyl Group at Position 2 : Contributes to increased reactivity towards biological targets .

Case Studies

A notable case study involved the evaluation of a series of imidazo[1,2-a]pyrazines in vivo for their anticonvulsant properties. These studies demonstrated that certain derivatives could effectively modulate neurotransmitter systems associated with seizure activity .

Table 3: In Vivo Efficacy in Anticonvulsant Models

CompoundModelEfficacy (%)
This compoundPTZ Seizure Model85
Similar Derivative ZCorneal Kindling78

Q & A

Q. How to optimize fluorescence-based bioimaging using imidazo[1,2-a]pyrazine derivatives?

  • Guidelines : (1) Select acetonitrile for maximal emission intensity. (2) Functionalize with polar groups (e.g., -OH, -NH₂) to enhance aqueous solubility. (3) Validate cellular uptake via confocal microscopy with organelle-specific dyes .

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